6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3H-imidazo[4,5-b]pyridin-2-amine typically involves the chlorination of 2-amino-pyridine. One common method includes reacting 2-amino-pyridine with a chlorinating agent such as iron(III) chloride, followed by neutralization with hydrochloric acid and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.
Scientific Research Applications
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and as a scaffold for designing inhibitors of various enzymes and receptors
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 6-chloro-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), where it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and structural similarity.
Imidazo[4,5-c]pyridine: Shares similar biological activities and synthetic routes.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) |
InChI Key |
MFBUQPGPKIZQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Cl |
Origin of Product |
United States |
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